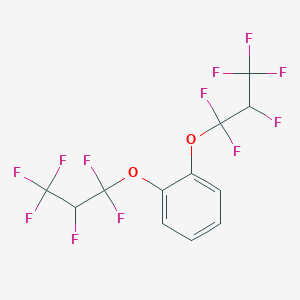

1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene

Beschreibung

1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted at the 1- and 2-positions with 1,1,2,3,3,3-hexafluoropropoxy groups. Its molecular formula is C₁₂H₈F₁₂O₂, and its structure features high fluorine content, which imparts exceptional thermal stability, chemical inertness, and hydrophobicity. Such compounds are typically used in high-performance materials, agrochemical intermediates, or surfactants due to their resistance to degradation and low surface energy .

Eigenschaften

IUPAC Name |

1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F12O2/c13-7(9(15,16)17)11(21,22)25-5-3-1-2-4-6(5)26-12(23,24)8(14)10(18,19)20/h1-4,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAABHWDKTPEOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene can be synthesized through the reaction of 1,2-dihydroxybenzene with hexafluoropropylene oxide under basic conditions. The reaction typically involves the use of a strong base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The hexafluoropropoxy groups can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of hydroquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Quinones.

Reduction: Hydroquinones.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with molecular targets through fluorine-mediated effects. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This leads to the stabilization of protein-ligand complexes and modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

- Molecular Formula : C₉H₄Cl₂F₆O

- Key Features : Contains a benzene ring with a hexafluoropropoxy group at position 2 and chlorine substituents at positions 1 and 3. The chlorine atoms enhance electrophilic reactivity, making this compound a precursor in agrochemical synthesis (e.g., Lufenuron derivatives).

- Applications : Intermediate in pesticide manufacturing; structural rigidity contributes to stability under environmental stress .

2.1.2 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

- Molecular Formula: C₉H₇F₆NO

- Key Features : Aniline derivative with a hexafluoropropoxy group at position 2. The amine group enables participation in coupling reactions, making it valuable for synthesizing dyes or pharmaceutical intermediates.

- Applications : Used in high-purity organic synthesis; fluorination reduces metabolic degradation in bioactive molecules .

2.1.3 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene

- Molecular Formula : C₁₀H₆F₈O₂

- Key Features : Symmetrical substitution with tetrafluoroethoxy groups at positions 1 and 3. Reduced fluorine content compared to the target compound but retains high thermal stability.

- Applications: Potential use in dielectric fluids or lubricants due to low polarity and high thermal endurance .

Physicochemical Properties

Notes:

- Symmetrical substitution (e.g., 1,2- vs. 1,3-bis-substitution) impacts crystallinity and solubility.

Biologische Aktivität

1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

- Molecular Formula : C12H10F12O2

- Molecular Weight : 466.19 g/mol

- CAS Number : 357-98-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological membranes and potential applications in drug delivery systems. The compound's fluorinated nature enhances its stability and lipophilicity, which may influence its pharmacokinetics.

Fluorinated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties. The hexafluoropropoxy groups can alter membrane dynamics and potentially disrupt lipid bilayers. This disruption can lead to increased permeability of cellular membranes, making it a candidate for drug delivery systems.

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

-

Cytotoxicity Studies :

- In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The IC50 values indicate significant potency compared to non-fluorinated analogs.

- Table 1 summarizes the cytotoxic effects on different cell lines:

-

Membrane Interaction Studies :

- Fluorescence microscopy and NMR studies indicated that the compound integrates into lipid bilayers, affecting membrane fluidity and integrity.

- These interactions suggest potential applications in enhancing the delivery of therapeutic agents across cellular membranes.

Case Studies

A notable case study involved the use of this compound in a drug formulation aimed at targeting glioblastoma multiforme (GBM). The study highlighted:

- Enhanced Drug Delivery : The incorporation of this compound into liposomal formulations improved the bioavailability of chemotherapeutic agents.

- In Vivo Efficacy : Animal models demonstrated a significant reduction in tumor size when treated with the fluorinated formulation compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.